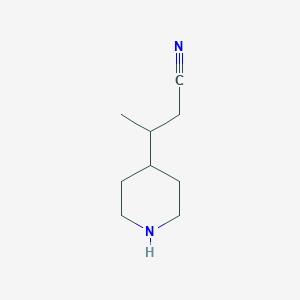

3-(Piperidin-4-yl)butanenitrile

Description

Chemical Identity and Nomenclature

The IUPAC name 3-(piperidin-4-yl)butanenitrile precisely describes its molecular structure: a butanenitrile chain (four-carbon aliphatic chain terminating in a nitrile group) substituted at the third carbon by a piperidin-4-yl group. Alternative nomenclature includes 2-methyl-4-(piperidin-4-yl)butanenitrile, emphasizing the methyl branching adjacent to the nitrile. Its molecular formula, $$ \text{C}9\text{H}{14}\text{N}_2 $$, corresponds to a molecular weight of 150.23 g/mol. The compound’s CAS registry number, 14680-51-4, is widely used in chemical databases and commercial catalogs.

Structurally, the piperidine ring adopts a chair conformation, with the nitrogen atom at the 4-position contributing basicity. The nitrile group ($$-\text{C}\equiv\text{N}$$) introduces polarity and reactivity, enabling participation in cycloaddition reactions or serving as a precursor to amines via reduction. Spectroscopic characterization, including $$ ^1\text{H} $$-NMR and $$ ^{13}\text{C} $$-NMR, confirms the connectivity: the piperidine protons resonate between δ 1.4–2.8 ppm, while the nitrile carbon appears near δ 120 ppm in $$ ^{13}\text{C} $$-NMR.

Historical Development in Heterocyclic Chemistry

The synthesis of piperidine derivatives dates to the late 19th century, with early work focusing on alkaloid isolation and structural elucidation. This compound emerged in the mid-20th century as part of broader efforts to functionalize piperidine for pharmaceutical applications. Initial synthetic routes involved nucleophilic substitution reactions between 4-piperidine methanol derivatives and acrylonitrile, though yields were modest.

Advancements in catalytic methods during the 1980s–1990s, particularly using palladium-catalyzed cross-coupling, enabled more efficient access to nitrile-containing piperidines. For example, Suzuki-Miyaura coupling of 4-piperidinylboronic acids with brominated nitriles provided a scalable pathway. These developments coincided with growing interest in nitriles as bioisosteres for carboxyl groups in drug design, further driving research into compounds like this compound.

Position Within Piperidine Derivative Research

Piperidine derivatives constitute a cornerstone of medicinal chemistry, featuring prominently in antipsychotics, analgesics, and antiviral agents. This compound distinguishes itself through its hybrid structure, which merges the conformational rigidity of piperidine with the synthetic flexibility of nitriles.

Recent studies highlight its utility as a building block for:

- Kinase inhibitors : The nitrile group chelates ATP-binding site residues in kinase targets, while the piperidine moiety modulates solubility.

- Metal-organic frameworks (MOFs) : Its nitrile group coordinates to metal ions, enabling the construction of porous materials for gas storage.

- Peptide mimetics : Piperidine’s chair conformation mimics proline residues, facilitating the design of protease-resistant peptides.

Comparative analysis with analogous compounds, such as 4-(piperidin-4-yl)butanenitrile (CAS 408538-41-0), reveals that positional isomerism significantly affects physicochemical properties. For instance, 3-substitution confers greater steric hindrance near the nitrile, altering reactivity in nucleophilic additions.

Properties

Molecular Formula |

C9H16N2 |

|---|---|

Molecular Weight |

152.24 g/mol |

IUPAC Name |

3-piperidin-4-ylbutanenitrile |

InChI |

InChI=1S/C9H16N2/c1-8(2-5-10)9-3-6-11-7-4-9/h8-9,11H,2-4,6-7H2,1H3 |

InChI Key |

OOTGDXWBRMXYFG-UHFFFAOYSA-N |

Canonical SMILES |

CC(CC#N)C1CCNCC1 |

Origin of Product |

United States |

Preparation Methods

Nucleophilic Substitution on Piperidine Derivatives

One common approach involves starting from a protected piperidine derivative such as tert-butyl piperidin-4-ylcarbamate. This intermediate can be functionalized by nucleophilic substitution reactions to introduce the butanenitrile side chain.

For example, tert-butyl 4-((methylsulfonyl)oxy)piperidine-1-carboxylate can undergo nucleophilic substitution with cyanide sources or cyanoguanidine derivatives to introduce nitrile functionalities at the 4-position of the piperidine ring.

After substitution, the carbamate protecting group is removed (deprotected) using acids such as trifluoroacetic acid (TFA) in dichloromethane to yield the free amine.

Coupling Reactions via Acyl Chloride Intermediates

Another method involves converting carboxylic acid derivatives into acyl chlorides using reagents like thionyl chloride (SOCl2) in the presence of catalytic DMF. The acyl chloride intermediate then reacts with piperidine derivatives to form amide or related linkages, which can be further transformed into nitrile-containing compounds.

Reduction and Functional Group Transformations

Reduction steps using catalysts such as palladium on carbon under hydrogen atmosphere are employed to reduce intermediates and remove protecting groups.

For example, hydrogenation can convert nitro groups to amines or reduce other functionalities, facilitating further functionalization of the piperidine ring.

Lithium aluminum hydride (LiAlH4) reductions are also used to convert esters or amides into amines or alcohols, which can then be converted into nitriles by dehydration or substitution reactions.

Direct Alkylation and Chain Extension

Starting from 4-piperidine butyric acid or its esters, alkylation with appropriate halides or bromides bearing nitrile groups or precursors can yield 3-(Piperidin-4-yl)butanenitrile derivatives.

- For instance, methyl 4-(piperidin-4-yl)butanoate can be converted to the corresponding amide and then alkylated with bromides to introduce side chains, followed by reduction and further functionalization to yield nitrile derivatives.

Representative Synthetic Scheme Summary

Detailed Research Findings and Notes

The use of tert-butyl carbamate protecting groups on the piperidine nitrogen is common to prevent side reactions during nucleophilic substitutions and coupling reactions.

Deprotection is typically achieved under acidic conditions, with trifluoroacetic acid (TFA) in dichloromethane being a preferred method due to mildness and efficiency.

The nucleophilic substitution step to introduce the nitrile group can be challenging due to competing side reactions; thus, reaction conditions such as temperature, solvent, and base choice are critical for optimizing yield.

Reduction steps using LiAlH4 are effective for converting esters or amides to amines, which can then be further functionalized to nitriles via dehydration or substitution.

Industrial scale synthesis benefits from streamlined processes that minimize protection/deprotection steps. For example, a two-step synthesis starting from resorcinol derivatives and azacycloalkanones has been developed for related piperidine compounds, emphasizing the importance of process efficiency.

Summary Table of Key Preparation Methods

| Method Type | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|

| Nucleophilic substitution | tert-butyl 4-((methylsulfonyl)oxy)piperidine, cyanide source, DMF, K2CO3 | High regioselectivity, good yields | Requires careful control of conditions |

| Acyl chloride coupling | SOCl2, DMF, tert-butyl piperidin-4-ylcarbamate | Efficient coupling, high yield | Sensitive to moisture, requires dry conditions |

| Reduction (LiAlH4, Pd/C) | LiAlH4 in ether, Pd/C hydrogenation | Effective for functional group transformations | Sensitive reagents, requires careful handling |

| Protection/deprotection | TFA in CH2Cl2, Boc protection | Protects amine functionality | Adds steps, may reduce overall yield |

Chemical Reactions Analysis

Types of Reactions

3-(Piperidin-4-yl)butanenitrile undergoes various chemical reactions, including:

Oxidation: The nitrile group can be oxidized to form amides or carboxylic acids.

Reduction: The nitrile group can be reduced to primary amines using reducing agents like lithium aluminum hydride.

Substitution: The piperidine ring can undergo nucleophilic substitution reactions, where the hydrogen atoms are replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous conditions.

Substitution: Alkyl halides or acyl chlorides in the presence of a base such as sodium hydroxide.

Major Products Formed

Oxidation: Amides or carboxylic acids.

Reduction: Primary amines.

Substitution: Alkylated or acylated piperidine derivatives.

Scientific Research Applications

3-(Piperidin-4-yl)butanenitrile has a wide range of applications in scientific research:

Chemistry: Used as a building block in the synthesis of complex organic molecules.

Biology: Employed in the study of enzyme inhibitors and receptor ligands.

Industry: Utilized in the production of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of 3-(Piperidin-4-yl)butanenitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The piperidine ring can mimic the structure of natural ligands, allowing the compound to bind to active sites and modulate biological activity . This interaction can lead to the inhibition or activation of specific pathways, depending on the target and the context of the study .

Comparison with Similar Compounds

Key Structural Features

Functional and Pharmacological Differences

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.